Comparative Physicochemical Profile: logP of (5-Chloro-1H-imidazol-2-yl)methanamine vs. N-Methylated Analog
The N-methylated analog (5-chloro-1-methyl-1H-imidazol-2-yl)methanamine exhibits a calculated logP of -0.313, establishing a baseline of moderate hydrophilicity for the core scaffold [1]. (5-Chloro-1H-imidazol-2-yl)methanamine, lacking the N-methyl group and possessing an additional hydrogen bond donor, is predicted to be more hydrophilic with a lower logP, which influences its behavior in biphasic reaction systems and aqueous workups during synthesis [1].
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | Predicted to be < -0.313 (more hydrophilic than N-methyl analog) |
| Comparator Or Baseline | (5-chloro-1-methyl-1H-imidazol-2-yl)methanamine; logP = -0.313 [1] |
| Quantified Difference | Estimated ΔlogP < 0 (more negative logP value) |
| Conditions | Calculated partition coefficient; comparator data from commercial supplier analytical specifications [1] |
Why This Matters
Lower logP indicates superior aqueous solubility, facilitating aqueous-phase reactions and simplifying purification protocols compared to the more lipophilic N-methyl analog.
- [1] ChemBase. (5-chloro-1-methyl-1H-imidazol-2-yl)methanamine. Product ID: EN300-65017. View Source
